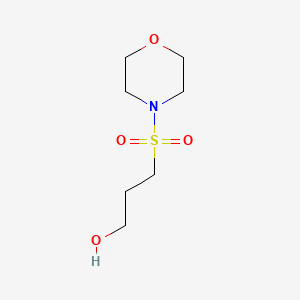

3-(Morpholinosulfonyl)propan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

3-morpholin-4-ylsulfonylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c9-4-1-7-13(10,11)8-2-5-12-6-3-8/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYNPXFKQBQNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods of 3-(Morpholinosulfonyl)propan-1-ol

General Synthetic Approach

The synthesis of this compound generally involves the following key steps:

- Chlorosulfonation or sulfonyl chloride intermediate formation : Starting from suitable precursors such as sulfonyl chlorides or sulfonylated aromatic compounds.

- Aminolysis with morpholine : Reaction of the sulfonyl chloride intermediate with morpholine to form the morpholinosulfonyl moiety.

- Introduction of the propanol side chain : This can be achieved by nucleophilic substitution or reduction steps to install the 3-propanol group.

This multi-step approach is supported by literature on sulfonamide and sulfonyl morpholine derivatives synthesis, which often uses chlorosulfonation followed by amine substitution.

Specific Synthetic Routes

Chlorosulfonation and Aminolysis Route

A representative method involves:

- Chlorosulfonation of an appropriate precursor (e.g., diethyl benzylphosphonate or an alkyl sulfonyl precursor) to produce a sulfonyl chloride intermediate.

- Aminolysis with morpholine : The sulfonyl chloride intermediate is reacted with morpholine under controlled conditions to yield the morpholinosulfonyl intermediate.

- Functionalization to propanol : The propanol group is introduced via reduction or nucleophilic substitution, depending on the starting materials.

Reaction Conditions and Yields

Analytical and Research Data

- Purity and characterization : The final product is typically characterized by melting point, IR spectroscopy (showing sulfonyl and hydroxyl groups), NMR spectroscopy (proton and carbon), and sometimes elemental analysis.

- Stability : Crystalline forms of morpholinosulfonyl derivatives have been reported with improved stability and shelf life compared to amorphous forms.

- Yields and reproducibility : The described methods allow reproducible yields suitable for both laboratory-scale and potential commercial synthesis.

The preparation of this compound is effectively achieved through chlorosulfonation of suitable precursors followed by aminolysis with morpholine and subsequent introduction of the propanol side chain. Reaction conditions favor mild temperatures and solvents such as tetrahydrofuran and ethyl acetate. The yields are generally good, with purification by crystallization or chromatography.

The synthesis benefits from:

- Versatility in amine substitution allowing morpholine incorporation.

- Use of stable crystalline forms for better shelf life.

- Applicability for scale-up due to straightforward reaction steps.

These methods are supported by multiple research and patent sources, providing a robust framework for the preparation of this compound for research or pharmaceutical applications.

Analyse Chemischer Reaktionen

3-(Morpholinosulfonyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The hydroxyl group in the propanol chain can participate in substitution reactions, forming esters or ethers.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Morpholinosulfonyl)propan-1-ol is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Morpholinosulfonyl)propan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison of Propan-1-ol Derivatives

Biologische Aktivität

3-(Morpholinosulfonyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Antimicrobial Activity

One of the primary biological activities of this compound is its antimicrobial efficacy . In vitro studies have demonstrated that this compound exhibits activity against various bacteria and fungi. The following table summarizes the minimum inhibitory concentration (MIC) values observed against selected pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 0.50 - 1.00 |

| Candida albicans | 1.00 - 2.00 |

These results indicate that this compound is particularly effective against Gram-positive bacteria, with its MIC values comparable to established antibiotics like ciprofloxacin . Additionally, the compound has shown a significant ability to inhibit biofilm formation, which is crucial in treating persistent infections .

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging from 12.27 to 31.64 μM .

- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR, an enzyme critical for nucleotide synthesis, with IC50 values between 0.52 and 2.67 μM .

Cytotoxicity and Safety Profile

The safety profile of this compound is promising, with studies indicating low hemolytic activity (3.23% to 15.22% lysis) compared to Triton X-100, a known cytotoxic agent . Furthermore, the compound demonstrates non-cytotoxicity with IC50 values greater than 60 μM, indicating a favorable therapeutic index for potential clinical applications .

Case Studies and Research Findings

Recent studies have explored the broader implications of morpholino sulfonamide derivatives in treating various diseases:

- Anti-Hepatitis B Virus Activity : Research has shown that morpholino derivatives exhibit nanomolar inhibitory activity against Hepatitis B virus (HBV), suggesting their potential use in antiviral therapies .

- Cancer Therapeutics : Morpholino sulfonamide compounds have been investigated for their ability to modulate insulin-like growth factor receptors (IGF-1R), which are implicated in cancer progression. These compounds could potentially serve as therapeutic agents in oncology by targeting these pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Morpholinosulfonyl)propan-1-ol, and how can reaction conditions be optimized for high yield?

- Methodology :

- Nucleophilic substitution : Introduce the morpholinosulfonyl group via reaction of propan-1-ol derivatives with morpholine sulfonyl chloride under anhydrous conditions. Use catalysts like triethylamine to neutralize HCl byproducts and improve yields .

- Optimization : Control reaction temperature (e.g., 0–5°C for exothermic steps) and use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Monitor progress via TLC or HPLC .

- Key considerations : Purify crude products via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) to remove unreacted starting materials .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

- Techniques :

- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve signals from the morpholino ring (δ 2.5–3.5 ppm) and sulfonyl group (δ 3.5–4.0 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 222.1 g/mol). Fragmentation patterns distinguish sulfonyl vs. hydroxyl groups .

- Data interpretation : Compare with computational predictions (e.g., ChemDraw simulations) to validate assignments .

Q. How does the morpholinosulfonyl group influence the compound’s solubility and stability under different experimental conditions?

- Solubility : The morpholino ring enhances water solubility due to its polarity, while the sulfonyl group reduces lipophilicity. Solubility can be pH-dependent; test in buffers (pH 2–12) to identify optimal conditions for biological assays .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonyl group may hydrolyze under acidic conditions (pH < 3), requiring stabilization via buffering .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

- Approach :

- Assay standardization : Replicate studies under controlled conditions (e.g., cell line viability, enzyme purity). For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonyl intermediates) that may interfere with activity. Compare batches synthesized via different routes .

- Validation : Cross-reference with structurally similar compounds (e.g., 3-(4-chlorophenyl)propan-1-ol) to isolate substituent-specific effects .

Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?

- Methods :

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the morpholino oxygen and catalytic residues (e.g., Arg120) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. The sulfonyl group’s rigidity may limit conformational flexibility, affecting binding kinetics .

- Validation : Correlate docking scores (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .

Q. What are the critical considerations in designing stability-indicating methods for this compound under accelerated degradation conditions?

- Protocol design :

- Stress testing : Expose the compound to UV light (254 nm), oxidative (H₂O₂), and thermal (60°C) conditions. Monitor degradation via HPLC-MS to identify major degradation products (e.g., sulfonic acid derivatives) .

- Method validation : Ensure specificity by resolving degradation peaks from the parent compound. Use orthogonal techniques (e.g., NMR for structural confirmation of degradants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.